1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17346758
InChI: InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17346758

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name 4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Standard InChI Key LEFBERMUUFOGBV-UHFFFAOYSA-N
Canonical SMILES CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 1-(tert-butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol . Its IUPAC name, 4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, reflects the presence of a five-membered pyrrolidine ring, a Boc-protected amine, and an ethyl group at the 4-position. The compound’s stereoisomerism arises from two chiral centers (C2 and C4), yielding four possible stereoisomers, though the (2S,4R) and (2R,4S) configurations are most frequently utilized in synthetic applications.

PropertyValueSource
CAS Number1782226-06-5
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.30 g/mol
Purity≥95%
Storage ConditionsDry, 2–8°C, protected from light

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic peaks for the Boc group (δ 1.43 ppm, singlet, 9H), ethyl group (δ 0.90–1.40 ppm, multiplet), and carboxylic acid (δ 12.1 ppm, broad). Infrared (IR) spectroscopy reveals stretches for the carbonyl groups (C=O) at 1720 cm⁻¹ (Boc) and 1690 cm⁻¹ (carboxylic acid).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with (S)- or (R)-proline derivatives, where the amine group is protected using tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA). Ethyl substitution is introduced via alkylation reactions, typically employing ethyl bromide and a base such as sodium hydride (NaH). Cyclization is achieved through intramolecular nucleophilic substitution, followed by hydrolysis of the ester intermediate to yield the carboxylic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Industrial Optimization

Industrial processes prioritize scalability and cost-efficiency. A 2024 study demonstrated that continuous-flow reactors improve reaction mass efficiency by 43.3% compared to batch methods, reducing solvent waste and processing time . Automation of purification steps, such as simulated moving bed chromatography, further enhances yield (up to 89%) and reproducibility .

Applications in Pharmaceutical Research

Intermediate in Antiviral Drug Synthesis

This compound is pivotal in synthesizing protease inhibitors targeting hepatitis C virus (HCV). Its pyrrolidine scaffold aligns with the substrate-binding pockets of viral proteases, enabling the development of analogs like grazoprevir. Modifications at the 4-position (e.g., replacing ethyl with cyclopropyl) have yielded derivatives with 3.2-fold higher inhibitory activity against HCV NS3/4A protease.

Peptidomimetic Design

In peptidomimetics, the ethyl group enhances lipophilicity, improving membrane permeability. A 2025 computational study using Gaussian 16 software predicted that substituting the ethyl group with bulkier alkyl chains increases binding affinity to angiotensin-converting enzyme (ACE) by 18% .

Biological Activity and Mechanistic Insights

Enzymatic Interactions

The compound’s carboxylic acid group participates in hydrogen bonding with catalytic residues of enzymes. For instance, in matrix metalloproteinase-9 (MMP-9), the carboxylate ion chelates the zinc cofactor, achieving IC₅₀ = 12.3 μM. Molecular dynamics simulations suggest that the ethyl group stabilizes hydrophobic interactions with nonpolar enzyme pockets .

In Vitro Studies

Comparison with Analogous Compounds

Structural Analogues

  • 1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid: The methyl substituent reduces steric hindrance, increasing reaction rates in SN2 substitutions by 22% but decreasing metabolic stability.

  • 1-(tert-Butoxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid: The azido group enables click chemistry applications but introduces instability under acidic conditions .

Performance Metrics

CompoundLogPSolubility (mg/mL)Protease Inhibition (IC₅₀)
1-(Boc)-4-ethylpyrrolidine-2-COOH1.84.212.3 μM
1-(Boc)-4-methylpyrrolidine-2-COOH1.26.715.8 μM
1-(Boc)-4-azidopyrrolidine-2-COOH0.92.1N/A

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